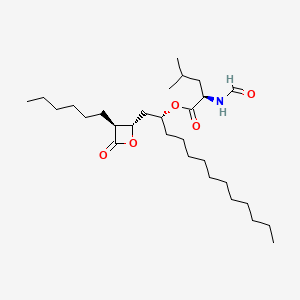

7-Descarbamoyl 17-Amino Geldanamycin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

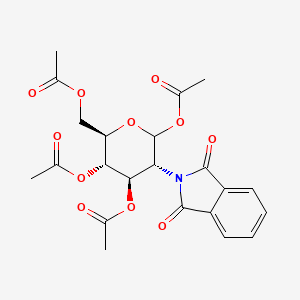

7-Desacetylamino 17-Amino Geldanamycin (7-DAG) is a natural product isolated from Streptomyces hygroscopicus, a soil bacterium. It is a highly potent inhibitor of the heat shock protein 90 (Hsp90), a molecular chaperone that plays an important role in the regulation of many key signaling pathways. 7-DAG has been used in a variety of scientific research applications, including cancer therapy, as well as in laboratory experiments.

Applications De Recherche Scientifique

Intermediate in the Preparation of 17- (Allylamino)geldanamycin (17AAG) Metabolites

7-Descarbamoyl 17-Amino Geldanamycin is used as an intermediate in the preparation of 17- (Allylamino)geldanamycin (17AAG) metabolites . This is significant because 17AAG is a derivative of geldanamycin, which is known for its anti-tumor properties .

Proteomics Research

This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This research can lead to advancements in disease diagnosis, drug discovery, and personalized medicine.

Inhibition of Hsp90

7-Descarbamoyl 17-Amino Geldanamycin inhibits the function of Hsp90 (Heat Shock Protein 90) by binding to the unusual ADP/ATP-binding pocket of the protein . HSP90 client proteins play important roles in the regulation of the cell cycle, cell growth, cell survival, apoptosis, angiogenesis, and oncogenesis .

Cancer Chemoprevention

Studies have shown that geldanamycin and its derivatives, including 7-Descarbamoyl 17-Amino Geldanamycin, have cancer chemoprevention effects . They have been used to inhibit cell proliferation and induce apoptosis in human oral squamous cell carcinoma cells .

Regulation of GSK-3β Pathway

Geldanamycin has been found to regulate the GSK-3β (Glycogen synthase kinase 3-beta) pathway . This pathway is involved in a number of cellular processes, including cell proliferation and survival. By regulating this pathway, geldanamycin can inhibit cell survival and have a therapeutic effect on various cancer cell lines .

Molecular Targeted Therapy

In recent years, anticancer drug development programs have been focused on molecular targeted therapy . Geldanamycin and its derivatives, including 7-Descarbamoyl 17-Amino Geldanamycin, have been developed with the goal of attaining maximal anticancer effects with minimal adverse reactions .

Mécanisme D'action

Target of Action

The primary target of 7-Descarbamoyl 17-Amino Geldanamycin is Heat Shock Protein 90 (Hsp90) . Hsp90 is a molecular chaperone that plays a crucial role in the regulation of the cell cycle, cell growth, cell survival, apoptosis, angiogenesis, and oncogenesis .

Mode of Action

7-Descarbamoyl 17-Amino Geldanamycin inhibits the function of Hsp90 by binding to its unusual ADP/ATP-binding pocket . This interaction disrupts the normal functioning of Hsp90, leading to changes in the cell cycle, cell growth, and other cellular processes .

Biochemical Pathways

The inhibition of Hsp90 by 7-Descarbamoyl 17-Amino Geldanamycin affects multiple biochemical pathways. Hsp90 client proteins, which play important roles in various cellular processes, are destabilized and degraded when Hsp90 is inhibited . This can lead to downstream effects such as disruption of cell growth and induction of apoptosis .

Pharmacokinetics

It is known that the compound is an intermediate in the preparation of 17- (allylamino)geldanamycin (17aag) metabolites

Result of Action

The inhibition of Hsp90 by 7-Descarbamoyl 17-Amino Geldanamycin leads to the degradation of proteins that are mutated or overexpressed in tumor cells . This can result in the disruption of cell growth and induction of apoptosis, potentially leading to the suppression of tumor growth .

Propriétés

IUPAC Name |

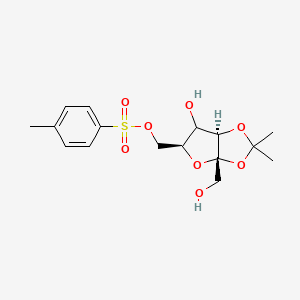

19-amino-9,13-dihydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaene-3,20,22-trione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38N2O7/c1-14-10-18-23(28)20(30)13-19(26(18)33)29-27(34)15(2)8-7-9-21(35-5)24(31)16(3)12-17(4)25(32)22(11-14)36-6/h7-9,12-14,17,21-22,24-25,31-32H,10-11,28H2,1-6H3,(H,29,34) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQHAJOLMHIBHDX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)N)C)OC)O)C)C)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 71433795 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

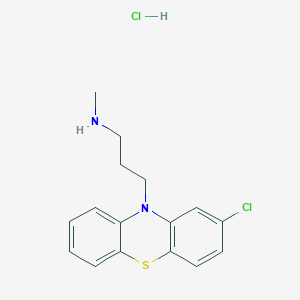

![5-chloro-2-methyl-2,3-dihydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one](/img/structure/B1141125.png)

![[(2S)-1-[(3R)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate](/img/structure/B1141128.png)